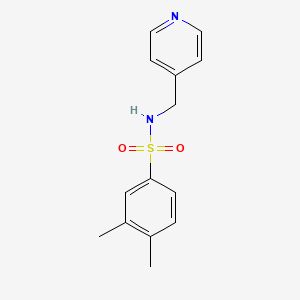
5-bromo-8-(4-nitrophenoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-8-(4-nitrophenoxy)quinoline is a synthetic compound that belongs to the quinoline family. It is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its unique properties, 5-bromo-8-(4-nitrophenoxy)quinoline has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-bromo-8-(4-nitrophenoxy)quinoline involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 5-bromo-8-(4-nitrophenoxy)quinoline can modulate these cellular processes and potentially treat various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-bromo-8-(4-nitrophenoxy)quinoline have been extensively studied. It has been shown to inhibit the activity of CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, 5-bromo-8-(4-nitrophenoxy)quinoline has the potential to treat these diseases by modulating CK2 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-8-(4-nitrophenoxy)quinoline in lab experiments is its high potency and selectivity for CK2. This allows for precise modulation of CK2 activity without affecting other cellular processes. However, one of the limitations of using 5-bromo-8-(4-nitrophenoxy)quinoline is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 5-bromo-8-(4-nitrophenoxy)quinoline. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize its synthesis method to increase yield and purity. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 5-bromo-8-(4-nitrophenoxy)quinoline may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-bromo-8-(4-nitrophenoxy)quinoline involves several steps, including the bromination of 8-hydroxyquinoline, the reaction of the resulting compound with 4-nitrophenol, and the final cyclization reaction. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
5-bromo-8-(4-nitrophenoxy)quinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, 5-bromo-8-(4-nitrophenoxy)quinoline has been used in various studies to investigate the role of CK2 in different diseases, including cancer, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
5-bromo-8-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTUZKLWSIIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-(4-nitrophenoxy)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
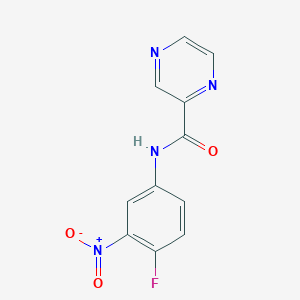
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
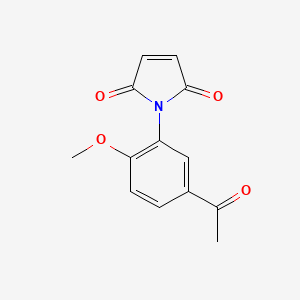
![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
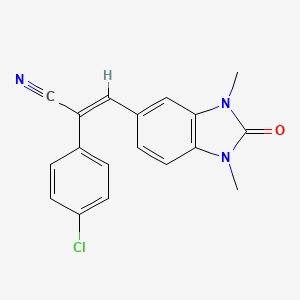
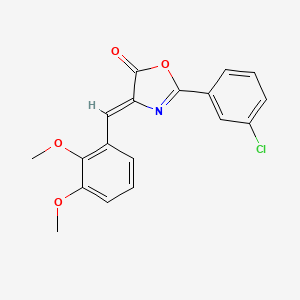
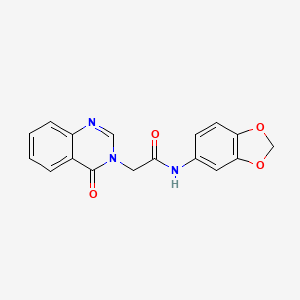
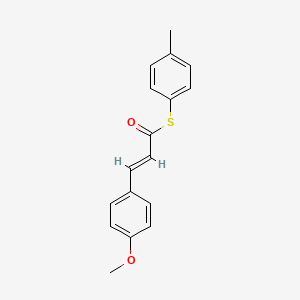
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)

